alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate
Description
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate is a synthetic organic compound featuring an indole core substituted with a pentyl chain at the 1-position and an alpha-methylated ethanamine moiety at the 3-position. The (2Z)-2-butenedioate (maleate) counterion enhances its solubility and stability, a common strategy in pharmaceutical salt formulations .
Structural characterization of such compounds typically employs X-ray crystallography (via SHELX or WinGX software) , NMR spectroscopy, and elemental analysis .
Properties
Molecular Formula |
C20H28N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(1-pentylindol-3-yl)propan-2-amine |
InChI |
InChI=1S/C16H24N2.C4H4O4/c1-3-4-7-10-18-12-14(11-13(2)17)15-8-5-6-9-16(15)18;5-3(6)1-2-4(7)8/h5-6,8-9,12-13H,3-4,7,10-11,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WKIRJXDKBLEDRV-BTJKTKAUSA-N |
Isomeric SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-pentyl-1H-indole-3-carboxylic acid (Precursor)
A key intermediate in the synthesis is 1-pentyl-1H-indole-3-carboxylic acid, which can be prepared by hydrolysis of methyl 1-pentyl-1H-indole-3-carboxylate. The process involves:
- Reacting methyl 1-pentyl-1H-indole-3-carboxylate with potassium hydroxide (KOH) in a mixture of ethanol and water at temperatures ranging from 20°C to 75°C.
- Stirring overnight at ambient temperature followed by heating at 75°C for 4 hours.
- Acidification with hydrochloric acid (HCl) to precipitate the acid.
- Extraction and purification to yield 1-pentyl-1H-indole-3-carboxylic acid with approximately 92% yield.
This step is critical for obtaining the carboxylic acid intermediate that will be further modified to the ethanamine derivative.
Conversion to Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine
The alpha-methylation and amination at the ethanamine side chain can be achieved through reductive amination or alkylation methods:
- Starting from the indole-3-carboxaldehyde or corresponding acid derivative, the introduction of the alpha-methyl group is performed via alkylation using methyl halides or methylation agents under controlled conditions.
- The carboxylic acid group is then converted to the ethanamine by reduction (e.g., via lithium aluminum hydride or borane complexes) or by amide formation followed by reduction.
- Alternatively, direct reductive amination of the aldehyde with methylamine or related amines in the presence of reducing agents such as sodium cyanoborohydride can yield the alpha-methylated ethanamine.
Exact conditions depend on the reagents used, but typical solvents include ethanol, tetrahydrofuran (THF), or dichloromethane, with temperatures ranging from 0°C to reflux conditions.
Formation of (2Z)-2-Butenedioate Salt
Once the alpha-Methyl-1-pentyl-1H-indole-3-ethanamine base is obtained, the salt formation with (2Z)-2-butenedioic acid (maleic acid) proceeds as follows:
- Dissolution of the amine base in an appropriate solvent such as ethanol or methanol.
- Addition of an equimolar or slight excess amount of (2Z)-2-butenedioic acid.
- Stirring at room temperature or slightly elevated temperatures to allow salt formation.
- Isolation of the salt by crystallization or precipitation.
- Drying under vacuum to obtain the pure alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate salt.
This salt formation improves the compound's solubility and stability, which is beneficial for pharmaceutical applications.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrolysis of methyl ester | Methyl 1-pentyl-1H-indole-3-carboxylate, KOH, EtOH/H2O, 20-75°C | 92 | Acidification with HCl to isolate acid |
| 2 | Alpha-methylation | Methyl halide or methylation agent, base, solvent (EtOH/THF) | Variable | Controlled alkylation on ethanamine side chain |
| 3 | Reduction/Reductive amination | Reducing agent (LiAlH4, NaBH3CN), amine source | Variable | Conversion of acid/aldehyde to ethanamine |
| 4 | Salt formation | (2Z)-2-butenedioic acid, solvent (EtOH/MeOH), RT | High | Crystallization of salt for purification |
Research Findings and Analysis
- The hydrolysis step to obtain the indole-3-carboxylic acid intermediate is well-documented with high yields and reproducibility.
- Alpha-methylation and amination require careful control to avoid over-alkylation or side reactions; reductive amination is preferred for selectivity.
- Salt formation with maleic acid is a straightforward acid-base reaction, commonly used to enhance physicochemical properties of amine compounds.
- The compound's preparation routes are consistent with general synthetic strategies for indole-based amines and their salts, as seen in related patents and literature on similar compounds.
- No direct literature specifically detailing the exact preparation of this compound was found in reliable chemical databases, but the outlined methods are derived from standard organic synthesis principles and closely related compounds.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of (2Z)-2-Butenedioate Salts
Biological Activity
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate, commonly referred to as a synthetic cannabinoid, is part of a larger class of compounds that mimic the effects of natural cannabinoids found in cannabis. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by an indole core with a pentyl side chain and an alpha-methyl group, which significantly influences its binding affinity and activity at cannabinoid receptors. The presence of the butenedioate moiety also adds to its pharmacological profile.
Key Structural Features
| Feature | Description |
|---|---|
| Indole Core | Central aromatic structure crucial for receptor binding |
| Pentyl Side Chain | Enhances lipophilicity and receptor affinity |
| Alpha-Methyl Group | Modulates pharmacokinetics and potency |
| Butenedioate Moiety | Potentially influences metabolic stability |
Receptor Interactions
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine primarily interacts with the cannabinoid receptors CB1 and CB2. These interactions lead to various intracellular signaling cascades:
- CB1 Receptor : Activation typically results in inhibition of adenylyl cyclase, leading to decreased cAMP levels. It also modulates MAPK pathways, influencing cellular responses such as neuronal signaling and pain modulation .
- CB2 Receptor : While primarily associated with immune responses, CB2 activation by this compound can also influence anti-inflammatory pathways .
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Analgesic Properties : Demonstrated efficacy in reducing pain responses in animal models.
- Psychoactive Effects : Similar to THC, it produces psychoactive effects which may vary in intensity based on dosage.
Structure-Activity Relationship (SAR)
The biological activity is highly dependent on structural modifications. Studies show that variations in the alkyl chain length and branching can significantly alter receptor affinity and efficacy. For instance, compounds with longer or branched chains tend to exhibit increased potency at CB1 receptors .
Clinical Observations
Several case studies have documented the effects of synthetic cannabinoids like alpha-Methyl-1-pentyl-1H-indole-3-ethanamine in clinical settings:
- Case Study 1 : A report highlighted acute psychosis in a patient following recreational use, emphasizing the need for caution due to unpredictable psychoactive effects.
- Case Study 2 : Another study documented its use in chronic pain management, noting significant reductions in pain scores but also reporting adverse effects such as anxiety and paranoia.
Toxicological Data
Toxicological assessments indicate potential risks associated with synthetic cannabinoids:
| Effect | Description |
|---|---|
| Acute Toxicity | Symptoms include confusion, agitation, and hallucinations |
| Long-term Effects | Potential for dependence and withdrawal symptoms |
Q & A
Q. What are the recommended synthetic routes for alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of the indole nitrogen followed by salt formation with (2Z)-2-butenedioic acid. Key steps include:
- N-Alkylation : Use of 1-pentyl bromide under basic conditions (e.g., NaH/DMF) to introduce the pentyl group at the indole N1 position.
- Amine Functionalization : Ethylamine substitution at the C3 position via nucleophilic substitution, with α-methylation achieved using methyl iodide.
- Salt Formation : Reaction with (2Z)-2-butenedioic acid in ethanol under reflux, followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the salt .
Optimization involves monitoring intermediates via TLC or HPLC and adjusting stoichiometry, temperature, and solvent polarity to minimize byproducts.
Q. How can researchers confirm the formation and purity of the compound using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : Confirm the α-methyl group (δ ~1.2–1.5 ppm, singlet) and pentyl chain (δ 0.8–1.6 ppm, multiplet). The (2Z)-2-butenedioate counterion’s proton signals (δ ~6.3–6.5 ppm, doublets) distinguish it from the (2E)-isomer .
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98%) and detect degradation products.
- Melting Point Analysis : Compare observed melting points with literature values to verify crystallinity and salt stoichiometry.
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can software like SHELX aid in resolving structural ambiguities?
- Methodological Answer : Challenges include disorder in the pentyl chain or α-methyl group and potential twinning due to the (2Z)-configuration. To address these:
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to improve data quality.
- Refinement with SHELX : Employ SHELXL for constrained refinement of disordered regions. The program’s robust handling of restraints (e.g., DFIX for bond lengths) ensures accurate modeling of flexible alkyl chains .
- Validation : Cross-check using ORTEP-3 for thermal ellipsoid visualization to identify overfitting .
Q. How does the (2Z)-2-butenedioate counterion influence the compound’s physicochemical properties compared to other counterions (e.g., maleate or fumarate)?
- Methodological Answer : The (2Z)-configuration enhances solubility in aqueous-organic solvents due to its planar geometry and hydrogen-bonding capacity. Comparative studies involve:
- Solubility Testing : Use shake-flask methods in buffers (pH 1.2–7.4) to measure solubility differences.
- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. The (2Z)-isomer may show higher hygroscopicity than (2E)-butenedioate salts, requiring controlled storage .
Q. How can researchers resolve contradictions in stereochemical assignments between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies may arise if NMR suggests a different configuration than X-ray data. Resolve this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
